molecular formula C6H6N4O2 B3014845 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid CAS No. 1340123-45-6

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid

Cat. No.: B3014845
CAS No.: 1340123-45-6
M. Wt: 166.14
InChI Key: NTZWEJVVSHMYJV-UHFFFAOYSA-N
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Description

The structure features a pyrazole ring substituted with an amino (-NH₂) group at position 5, a cyano (-CN) group at position 4, and an acetic acid moiety at the N1 position. This combination of functional groups confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-amino-4-cyanopyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZWEJVVSHMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid serves as an effective building block in peptide synthesis. Its structure allows for high-yielding reactions, making it suitable for the formation of peptide bonds when combined with other amino acids. This capability is particularly valuable in the development of peptides with specific biological activities.

Table 1: Comparison of Yield in Peptide Synthesis Using Different Amino Acids

Amino AcidYield (%)Reaction Conditions
Glycine85Room Temperature, 24h
Alanine9040°C, 12h
Serine78Room Temperature, 48h

Biological Applications

Biochemical Buffers
The compound acts as an organic buffer in biological and biochemical applications, maintaining pH stability during reactions. This property is crucial for enzymatic reactions where pH fluctuations can lead to denaturation or loss of activity.

Case Study: pH Stability in Enzyme Reactions
In a study examining the effectiveness of various buffers, this compound demonstrated superior pH stability compared to traditional buffers like Tris and phosphate buffers under varying temperatures. The enzyme activity remained consistent over a broader pH range.

Pharmaceutical Applications

Drug Development
Research indicates that derivatives of this compound may have potential therapeutic effects. Its structural features allow for modifications that enhance bioactivity against specific targets in disease pathways.

Case Study: Anticancer Activity
A recent study evaluated several derivatives of this compound for their anticancer properties. The results showed that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting potential for drug development.

Material Science

Polymer Chemistry
The compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. Its ability to form stable bonds can lead to materials with enhanced mechanical strength and thermal stability.

Table 2: Properties of Polymers Synthesized with this compound

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyamide120250
Polyurethane150230

Mechanism of Action

The mechanism of action of 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino and cyano groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key differentiator is the 5-amino-4-cyano substitution on the pyrazole ring. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2-(5-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid C₆H₅N₅O₂ 180.59 5-NH₂, 4-CN, acetic acid Not provided
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ 202.21 1-Ph, 4-CH₂COOH 35715-77-6
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid C₆H₉N₃O₂ 155.16 4-NH₂, 5-CH₃, acetic acid 1343304-07-3
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid C₇H₈F₂N₂O₂ 202.15* 3-CF₂H, 5-CH₃, acetic acid Not provided
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid C₁₄H₁₄ClN₃O₃ 307.73 5-Cl, 1,3-CH₃, phenylacetic acid 1031235-44-5

Notes:

  • The phenyl-substituted analog (CAS 35715-77-6) lacks amino and cyano groups but introduces aromaticity, enhancing lipophilicity for membrane penetration in drug design .
  • Halogenated derivatives (e.g., 5-Cl in ) improve metabolic stability and binding affinity in medicinal applications.

Physicochemical Properties

  • Polarity: The 5-amino and 4-cyano groups in the target compound increase polarity compared to methyl- or phenyl-substituted analogs, affecting solubility (higher in aqueous solutions) .
  • Stability: Cyano groups may confer susceptibility to hydrolysis under acidic/basic conditions, whereas halogenated derivatives exhibit greater stability .

Biological Activity

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. With a molecular formula of C6H7N5O2 and a molar mass of approximately 181.15 g/mol, this compound exhibits significant potential in pharmacological applications, particularly in antimicrobial and anticancer fields.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group and a cyano group at specific positions, which contribute to its reactivity and biological properties. The structural uniqueness of this compound makes it a valuable target for synthetic chemists seeking to develop new therapeutic agents.

Property Value
Molecular FormulaC6H7N5O2
Molar Mass181.15 g/mol
CAS Number1340123-45-6

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that derivatives of pyrazole, including this compound, can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Recent research highlights the ability of pyrazole derivatives to act on multiple targets within cancer cells, leading to apoptosis and reduced tumor growth in vivo. This positions compounds like this compound as promising candidates in anticancer drug development.

Study on Antimicrobial Activity

In a comprehensive study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit superior activity compared to other similar compounds. The study utilized a series of dilutions to determine MIC values against a panel of pathogens, confirming its broad-spectrum activity.

Study on Anticancer Properties

Another pivotal study focused on the anticancer properties of pyrazole derivatives demonstrated that this compound significantly inhibited cell viability in several cancer cell lines. The study employed both in vitro and in vivo models, showing that treatment with this compound led to reduced tumor size and increased rates of apoptosis among treated cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid?

  • Methodology :

  • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form a pyrazole ester intermediate, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative .
  • Cyanoacetylation : Treat 5-aminopyrazole derivatives with cyanoacetic acid in acetic anhydride at 95°C, followed by precipitation and purification .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using recrystallization (e.g., ethanol/water mixtures) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structures using SHELX software for refinement . For example, bond lengths and angles for pyrazole rings are typically ~1.34 Å (C-N) and ~120°, respectively .
  • Spectroscopy :
  • FT-IR : Confirm functional groups (e.g., NH₂ stretch: 3300–3400 cm⁻¹, CN: ~2200 cm⁻¹, COOH: ~1700 cm⁻¹) .
  • NMR : Assign signals (e.g., pyrazole protons at δ 6.5–8.0 ppm; acetic acid CH₂ at δ 3.8–4.2 ppm) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at room temperature in airtight containers protected from light and moisture to prevent decomposition .
  • Decomposition Risks : Prolonged exposure to humidity may hydrolyze the cyano group to an amide. Monitor via periodic FT-IR or LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) to assess electrophilicity. Use B3LYP/6-31G(d,p) basis sets for geometry optimization .
  • Molecular Docking : Employ Glide (Schrödinger Suite) to model interactions with biological targets (e.g., enzymes). Validate docking poses using MM-GBSA binding energy calculations .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

  • Refinement Protocols :

  • Use SHELXL for high-resolution data (e.g., R-factor < 0.05). Apply TWIN commands for twinned crystals .
  • Validate hydrogen bonding networks using PLATON/ADDSYM to detect symmetry-related artifacts .

Q. How is this compound utilized in studying enzyme inhibition or protein interactions?

  • Experimental Design :

  • Kinetic Assays : Measure IC₅₀ values via fluorescence quenching (e.g., tryptophan residues in target proteins). Use Bradford assay for protein quantification .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) for interactions with enzymes like kinases .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in pyrazole derivatives?

  • Methods :

  • Variable-Temperature NMR : Monitor proton shifts (e.g., NH₂ vs. NH) to identify dominant tautomers .
  • Raman Spectroscopy : Detect ν(C≡N) vibrations (~2200 cm⁻¹) to assess cyano group participation in tautomerism .

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